![molecular formula C18H24N4O4S B12046719 6-tert-butyl-3-(methylsulfanyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-1,2,4-triazin-5(4H)-one](/img/structure/B12046719.png)
6-tert-butyl-3-(methylsulfanyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-1,2,4-triazin-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-tert-Butyl-3-(methylsulfanyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-1,2,4-triazin-5(4H)-on ist eine komplexe organische Verbindung, die zur Klasse der Triazinderivate gehört. Triazine sind für ihre vielfältigen Anwendungen in verschiedenen Bereichen bekannt, darunter Landwirtschaft, Pharmazie und Materialwissenschaften.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 6-tert-Butyl-3-(methylsulfanyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-1,2,4-triazin-5(4H)-on umfasst in der Regel mehrere Schritte:
Bildung des Triazinrings: Dies kann durch Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen erreicht werden.
Einführung von Substituenten: Die tert-Butyl-, Methylsulfanyl- und Trimethoxyphenylgruppen werden durch verschiedene Substitutionsreaktionen eingeführt.
Endgültige Montage: Die endgültige Verbindung wird durch Kondensationsreaktionen zusammengesetzt, die häufig spezifische Katalysatoren und Lösungsmittel erfordern.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden können Folgendes beinhalten:
Batch-Verarbeitung: Für die Kleinserienproduktion werden Batchreaktoren verwendet.
Kontinuierliche Durchflussverarbeitung: Für die Großserienproduktion gewährleisten kontinuierliche Durchflussreaktoren eine gleichmäßige Qualität und Ausbeute.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Methylsulfanylgruppe.
Reduktion: Reduktionsreaktionen können den Triazinring oder die Iminbindung angreifen.
Substitution: Verschiedene Substitutionsreaktionen können auftreten, insbesondere am aromatischen Ring und am Triazinkern.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Katalysatoren: Palladium auf Kohlenstoff, Platinkatalysatoren.
Hauptprodukte
Die Hauptprodukte, die bei diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab. So können durch Oxidation beispielsweise Sulfoxide oder Sulfone entstehen, während durch Reduktion Amine oder reduzierte Triazinderivate entstehen können.
Wissenschaftliche Forschungsanwendungen
Chemie
Katalyse: Die Verbindung kann als Ligand in katalytischen Reaktionen dienen.
Materialwissenschaften:
Biologie
Biologische Aktivität: Untersucht auf potenzielle antimikrobielle, antivirale oder krebshemmende Eigenschaften.
Medizin
Arzneimittelentwicklung: Als Leitverbindung für die Entwicklung neuer Arzneimittel untersucht.
Industrie
Landwirtschaft: Potenzielle Verwendung als Herbizid oder Pestizid.
Polymerwissenschaften: Anwendungen bei der Synthese von Spezialpolymeren.
Wirkmechanismus
Der Wirkmechanismus von 6-tert-Butyl-3-(methylsulfanyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-1,2,4-triazin-5(4H)-on hängt von seiner spezifischen Anwendung ab. Beispielsweise:
Biologische Aktivität: Sie kann mit bestimmten Enzymen oder Rezeptoren interagieren und normale Zellprozesse stören.
Katalyse: Sie kann als Ligand fungieren und die Bildung aktiver katalytischer Spezies erleichtern.
Wirkmechanismus
The mechanism of action of 6-tert-butyl-3-(methylsulfanyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-1,2,4-triazin-5(4H)-one depends on its specific application. For example:
Biological Activity: It may interact with specific enzymes or receptors, disrupting normal cellular processes.
Catalysis: It may act as a ligand, facilitating the formation of active catalytic species.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
6-tert-Butyl-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-on: Fehlt die Trimethoxyphenylgruppe.
4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-1,2,4-triazin-5(4H)-on: Fehlen die tert-Butyl- und Methylsulfanylgruppen.
Einzigartigkeit
Die einzigartige Kombination von Substituenten in 6-tert-Butyl-3-(methylsulfanyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-1,2,4-triazin-5(4H)-on kann spezifische Eigenschaften verleihen, wie z. B. eine verbesserte biologische Aktivität oder verbesserte Stabilität, wodurch es zu einer wertvollen Verbindung für verschiedene Anwendungen wird.
Eigenschaften
Molekularformel |
C18H24N4O4S |
|---|---|
Molekulargewicht |
392.5 g/mol |
IUPAC-Name |
6-tert-butyl-3-methylsulfanyl-4-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-1,2,4-triazin-5-one |
InChI |
InChI=1S/C18H24N4O4S/c1-18(2,3)15-16(23)22(17(27-7)21-20-15)19-10-11-8-12(24-4)14(26-6)13(9-11)25-5/h8-10H,1-7H3/b19-10+ |
InChI-Schlüssel |
UCZWKYKQYGYKSF-VXLYETTFSA-N |
Isomerische SMILES |
CC(C)(C)C1=NN=C(N(C1=O)/N=C/C2=CC(=C(C(=C2)OC)OC)OC)SC |
Kanonische SMILES |
CC(C)(C)C1=NN=C(N(C1=O)N=CC2=CC(=C(C(=C2)OC)OC)OC)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



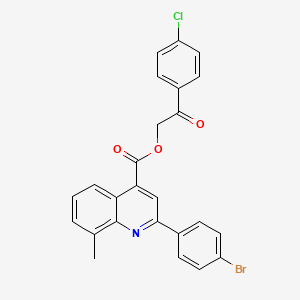
![4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-1,3-thiazole hydrobromide](/img/structure/B12046650.png)
![3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3,5-dimethyl-1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12046654.png)
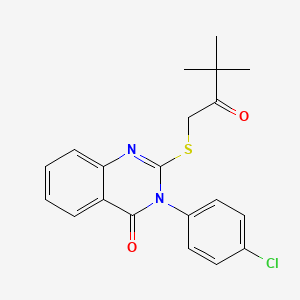

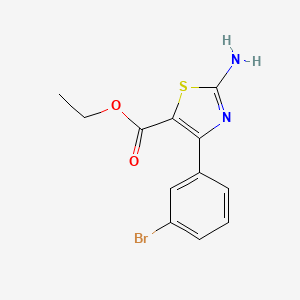
![(4Z)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12046689.png)
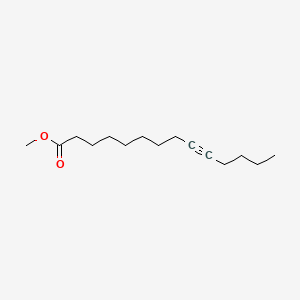

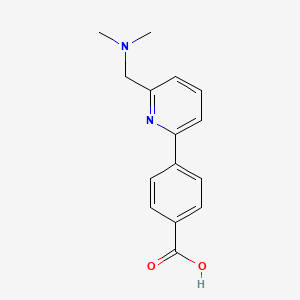

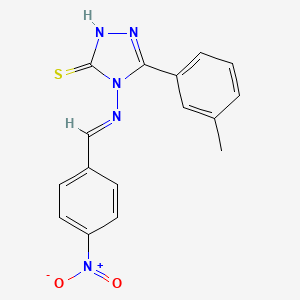
![5-{3-methyl-5-oxo-4-[(E)-phenyldiazenyl]-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid](/img/structure/B12046724.png)
